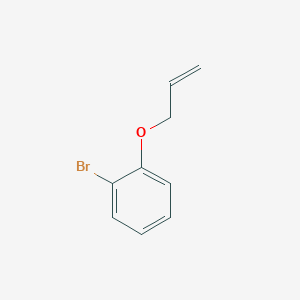

1-(Allyloxy)-2-bromobenzene

Descripción general

Descripción

1-(Allyloxy)-2-bromobenzene is an organic compound that belongs to the class of bromobenzenes It features a bromine atom attached to the benzene ring and an allyloxy group (-OCH2CH=CH2) at the ortho position relative to the bromine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Allyloxy)-2-bromobenzene can be synthesized through various methods. One common approach involves the alkylation of 2-bromophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

2-Bromophenol+Allyl BromideK2CO3,Refluxthis compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(Allyloxy)-2-bromobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium alkoxide in alcohol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 1-(allyloxy)benzene.

Aplicaciones Científicas De Investigación

1-(Allyloxy)-2-bromobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of functionalized polymers and advanced materials.

Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

Catalysis: It is used as a ligand or precursor in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Mecanismo De Acción

The mechanism of action of 1-(Allyloxy)-2-bromobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the allyloxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of a hydrogenated product.

Comparación Con Compuestos Similares

Similar Compounds

1-(Allyloxy)-4-bromobenzene: Similar structure but with the bromine atom at the para position.

1-(Allyloxy)-3-bromobenzene: Similar structure but with the bromine atom at the meta position.

1-(Allyloxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(Allyloxy)-2-bromobenzene is unique due to the specific positioning of the bromine and allyloxy groups, which can influence its reactivity and the types of reactions it undergoes. The ortho positioning of the substituents can lead to unique steric and electronic effects, making it a valuable compound in organic synthesis and research.

Actividad Biológica

1-(Allyloxy)-2-bromobenzene is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 215.07 g/mol, features a bromine atom and an allyloxy group attached to a benzene ring. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of phenolic compounds followed by etherification with allyl alcohol. The general synthetic route can be summarized as follows:

- Bromination : A suitable phenol is treated with bromine to introduce the bromine substituent at the ortho position.

- Etherification : The resulting bromophenol is then reacted with allyl alcohol in the presence of a base to form the allyloxy derivative.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

In one study, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against both A549 and MCF-7 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for sensitive strains .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest by modulating cyclin-dependent kinases (CDKs) and cyclins .

- Antioxidant Activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its cytoprotective effects .

Study on Anticancer Effects

A notable case study involved administering varying concentrations of this compound to A549 cells over a period of 48 hours. The results showed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

This dose-dependent response highlights the compound's potential as an anticancer agent .

Study on Antimicrobial Effects

Another study focused on the antimicrobial effects against E. coli:

| Treatment Group | Zone of Inhibition (mm) |

|---|---|

| Control | 0 |

| 25 µg/mL | 10 |

| 50 µg/mL | 15 |

| 100 µg/mL | 20 |

The results indicated significant antibacterial activity at higher concentrations .

Propiedades

IUPAC Name |

1-bromo-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOIJEJWBLMJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25244-30-8 | |

| Record name | 4-(Allyloxy)-1-bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about using 1-(allyloxy)-2-bromobenzene in radical reactions?

A1: this compound is particularly interesting for radical reactions due to its ability to undergo reductive cyclization. This means that upon the removal of the bromine atom and formation of a radical, the molecule can cyclize, forming a new ring structure. Specifically, when reacted with either polyHIPE-supported tin hydride or polyHIPE-supported thiol in the presence of triethylsilane, this compound is transformed into 3-methyl-2,3-dihydrobenzofuran. [, ] This reaction highlights the potential of this compound as a building block for more complex cyclic structures.

Q2: What are the advantages of using polyHIPE-supported reagents with this compound?

A2: The research highlights several advantages of using polyHIPE-supported reagents like tin hydride and thiol with this compound:

- Reduced Tin Contamination: Traditional tin hydrides, while effective, can be difficult to separate from the final product, leading to potential tin contamination. PolyHIPE-supported tin hydride offers a solution by allowing for easier separation and minimizing tin residues in the product. []

- Facilitated Product Separation: The solid nature of polyHIPE-supported reagents simplifies product isolation. After the reaction, the polyHIPE material with attached reagents can be easily filtered out, leaving the desired product in the solution. []

- Enhanced Selectivity: When combined with triethylsilane, the polyHIPE-supported thiol exhibits good selectivity towards the cyclized product, 3-methyl-2,3-dihydrobenzofuran. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.